(2-Methylpyrimidin-5-yl)boronic acid
Description
(2-Methylpyrimidin-5-yl)boronic acid (CAS No. 1034924-06-5) is a heteroaryl boronic acid derivative featuring a pyrimidine ring substituted with a methyl group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₅H₇BN₂O₂, with a molecular weight of 137.93 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals due to its stability and reactivity under mild conditions .
Structurally, the methyl group at the pyrimidine 2-position contributes to electronic and steric effects, influencing its binding affinity and reactivity compared to analogs with substituents like chlorine, methoxy, or amino groups .
Properties
IUPAC Name |
(2-methylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJLWJOEZRVRNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671658 | |
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034924-06-5 | |
| Record name | (2-Methylpyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylpyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylpyrimidin-5-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 2-methylpyrimidine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar reagents and catalysts as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a halide or pseudohalide partner.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products of these reactions are typically biaryl compounds or substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methylpyrimidin-5-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Mechanism of Action
The primary mechanism of action for (2-Methylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic halide or pseudohalide partner.
Comparison with Similar Compounds
Electronic Effects on pKa and Reactivity :
- For example, fluoro-substituted boronic acids exhibit lower pKa values due to through-space electron withdrawal .
- In Suzuki couplings, electron-deficient boronic acids (e.g., 2-Cl analogs) typically react faster due to enhanced Lewis acidity, whereas methyl-substituted derivatives may require optimized conditions for efficient coupling .
Biological Activity
(2-Methylpyrimidin-5-yl)boronic acid, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains a boronic acid functional group attached to a pyrimidine ring. Its structure allows for interactions with various biological targets, making it a versatile compound in drug design.
Mechanisms of Biological Activity
Boronic acids, including this compound, exhibit diverse biological activities primarily through their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of enzyme inhibitors and therapeutic agents.
- Anticancer Activity : Research indicates that boronic acids can selectively target cancer cells. For instance, they have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. This mechanism is crucial for compounds designed to treat malignancies by inducing apoptosis in tumor cells .
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity. It has been effective against various bacterial strains, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, including β-lactamases and Dipeptidyl Peptidase IV (DPP-IV). These enzymes are critical in various metabolic pathways and disease processes, including diabetes management .
1. Anticancer Research
A study explored the anticancer effects of various boronic acids, including this compound. The findings indicated that this compound could inhibit the growth of specific cancer cell lines by disrupting proteasome function, which is essential for protein degradation and cell cycle regulation .
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| This compound | 6.74 | Proteasome inhibition |
| Bortezomib | 7.05 | Proteasome inhibition |
2. Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-negative bacteria such as Pseudomonas aeruginosa. The results showed that the compound could significantly reduce bacterial viability, highlighting its potential as a treatment for infections caused by resistant strains .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related boronic acids was conducted:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| (2-Methoxypyrimidin-5-yl)boronic acid | 0.82 | Enhanced solubility due to methoxy group |
| (4,6-Dimethylpyrimidin-5-yl)boronic acid | 0.82 | Different substitution pattern affecting activity |
| (2-Ethoxypyrimidin-5-yl)boronic acid | 0.82 | Ethoxy substitution may affect reactivity |
This table illustrates how structural variations influence the biological activity of boronic acids, emphasizing the significance of specific substitutions on therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
